molecular formula C13H18O B1609190 Megastigmatrienone A CAS No. 5492-79-5

Megastigmatrienone A

Cat. No.: B1609190
CAS No.: 5492-79-5
M. Wt: 190.28 g/mol
InChI Key: CBQXHTWJSZXYSK-DVIJZSFDSA-N
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Description

Megastigmatrienone A is a chemical compound with the molecular formula C13H18O. It is a significant neutral aroma component in tobacco and is known for its spicy and tobacco-like aroma. This compound is often found as a mixture of four isomers and is a degradation product of carotenoids .

Safety and Hazards

Megastigmatrienone A is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects .

Future Directions

A feasibility study on the homogeneity and stability of Megastigmatrienone A has been conducted for the development of a certified reference material (CRM). The study found that atmospheric reactive radicals may be critical factors resulting in the decomposition of this compound. Argon-substituted packaging and storage temperatures below -20°C are practical alternatives to sustain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Megastigmatrienone A typically involves the oxidation of alpha-ionone by tert-butyl hydroperoxide under the catalysis of vanadyl acetylacetonate to generate 3-oxo-alpha-ionone. This intermediate is then hydroborated in ethanol solution to obtain 3-oxo-alpha-ionol. Finally, solid p-toluenesulfonic acid is directly added for reflux dehydration to prepare this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple and convenient, with mild conditions to facilitate industrial application .

Chemical Reactions Analysis

Types of Reactions

Megastigmatrienone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and p-toluenesulfonic acid for dehydration. The conditions are typically mild, involving reflux and ethanol solutions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 3-oxo-alpha-ionone and 3-oxo-alpha-ionol .

Mechanism of Action

The mechanism of action of Megastigmatrienone A involves the inhibition of NF-κB-dependent transcription, which is a key pathway in the inflammatory response. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and leukocyte adhesion molecules .

Comparison with Similar Compounds

Megastigmatrienone A is similar to other megastigmane derivatives such as β-damascenone, 3-hydroxy-β-damascenone, and 3-oxo-7,8-dihydro-α-ionol. These compounds share similar structures and are also degradation products of carotenoids. this compound is unique due to its specific aroma profile and its significant role in the tobacco industry .

List of Similar Compounds

  • β-Damascenone
  • 3-Hydroxy-β-damascenone
  • 3-Oxo-7,8-dihydro-α-ionol
  • α-Ionone
  • β-Ionone
  • 7,8-Dihydro-β-ionone
  • Damascone

Properties

IUPAC Name

(4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQXHTWJSZXYSK-DVIJZSFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315386
Record name Megastigmatrienone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellowish liquid; Fruity floral tobacco-like aroma
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.985-1.005
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5492-79-5, 13215-88-8, 5164-78-3
Record name Megastigmatrienone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5492-79-5
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Record name Megastigmatrienone A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Megastigmatrienone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Megastigmatrienone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.883
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Record name (Z,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one
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Record name MEGASTIGMATRIENONE A
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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